4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate
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Overview
Description
4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with a methoxy group at the 8th position and a phenyl acetate moiety at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Phenyl Acetate Moiety: The phenyl acetate group can be introduced through an esterification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(8-hydroxy-2-oxo-2H-chromen-3-yl)phenyl acetate.
Reduction: Formation of 4-(8-methoxy-2-hydroxy-2H-chromen-3-yl)phenyl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as oxidoreductases and proteases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate: Unique due to its specific substitution pattern and biological activities.
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar core structure but different functional groups, leading to distinct properties.
4-(3-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique biological activities and synthetic versatility
Properties
Molecular Formula |
C18H14O5 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-8-6-12(7-9-14)15-10-13-4-3-5-16(21-2)17(13)23-18(15)20/h3-10H,1-2H3 |
InChI Key |
VKPGRKIIPCQWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
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